molecular formula C11H18FNO4 B12978885 (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12978885
M. Wt: 247.26 g/mol
InChI Key: AMYPRFPCITYLTA-RDDDGLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Scientific Research Applications

Chemistry: In chemistry, (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected under mild conditions .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc group provides a temporary protection for the amine group, allowing for selective reactions at other sites .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique structural properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized synthetic applications .

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

(2R,4R)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1

InChI Key

AMYPRFPCITYLTA-RDDDGLTNSA-N

Isomeric SMILES

C[C@@]1(C[C@H](CN1C(=O)OC(C)(C)C)F)C(=O)O

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.